N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide, also known as EMA401, is a novel small molecule drug that has shown potential in treating chronic pain. It is a selective angiotensin II type 2 (AT2) receptor antagonist that has been developed by Spinifex Pharmaceuticals, an Australian biotechnology company. EMA401 has been found to be effective in preclinical studies and is currently being evaluated in clinical trials.
Applications De Recherche Scientifique
Antiviral Activity
Pyrimidine derivatives, including those substituted with ethoxy groups and benzamide structures, have been explored for their antiviral properties. For instance, derivatives of 2,4-diaminopyrimidine have shown marked inhibition of retrovirus replication in cell culture, indicating potential applications in antiretroviral therapy (Hocková et al., 2003). Similarly, 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have exhibited activity against herpes viruses and retroviruses, suggesting their utility in developing antiviral agents (Holý et al., 2002).
Anti-diabetic Applications
Compounds related to benzamide derivatives have been identified in the impurity profile of anti-diabetic drugs like Repaglinide, highlighting their relevance in the synthesis and quality control of therapeutic agents (Kancherla et al., 2018).
Antimicrobial Activity
Research on benzamide and pyrimidine derivatives has also shown promising antimicrobial activities. For example, N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides have been evaluated for their antibacterial and antifungal properties, providing a basis for the development of new antimicrobial therapies (Desai et al., 2013).
Cancer Therapy
Benzamide derivatives have been designed as c-MET inhibitors, a target for cancer therapy. These compounds, including those with quinazoline, pyridine, and tetrahydro-pyridothienopyrimidine headgroups, have shown potent inhibitory activities against c-MET and anticancer activity against various cancer cell lines (Jiang et al., 2016).
Anti-arrhythmic Agents
Substituted heterocyclic systems derived from methoxybenzamide compounds have demonstrated good anti-arrhythmic activity with low toxicity, indicating their potential in cardiovascular drug development (Abdulla, 2008).
Propriétés
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-4-28-20-13-19(22-14(2)23-20)24-16-8-10-17(11-9-16)25-21(26)15-6-5-7-18(12-15)27-3/h5-13H,4H2,1-3H3,(H,25,26)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKSUTAQSLXFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.